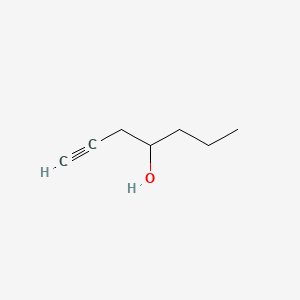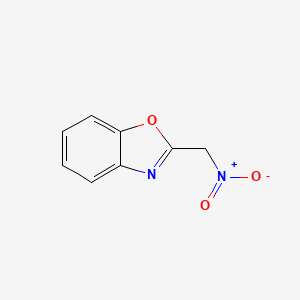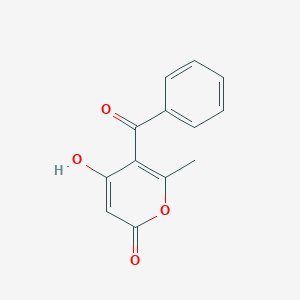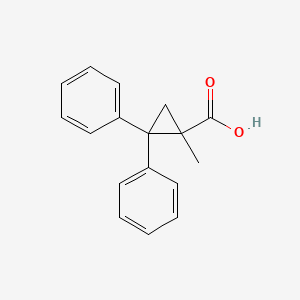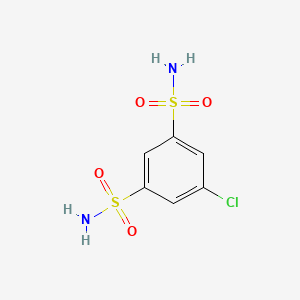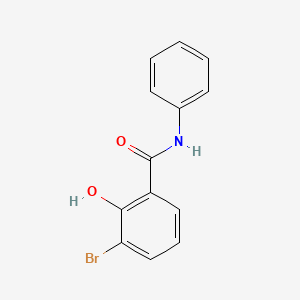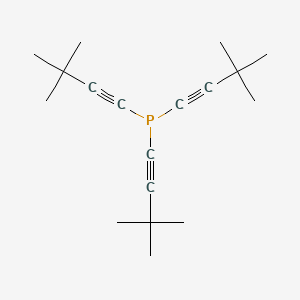
Tris(3,3-dimethylbut-1-ynyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3,3-dimethylbut-1-ynyl)phosphane: is an organophosphorus compound with the molecular formula C18H27P . It is characterized by the presence of three 3,3-dimethylbut-1-ynyl groups attached to a central phosphorus atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,3-dimethylbut-1-ynyl)phosphane typically involves the reaction of phosphorus trichloride with 3,3-dimethylbut-1-yne in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+3(3,3-dimethylbut-1-yne)→this compound+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(3,3-dimethylbut-1-ynyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The 3,3-dimethylbut-1-ynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(3,3-dimethylbut-1-ynyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Tris(3,3-dimethylbut-1-ynyl)phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals, which can then participate in various catalytic processes. The 3,3-dimethylbut-1-ynyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
- Tris(3,3-dimethylbut-1-ynyl)amine
- Tris(3,3-dimethylbut-1-ynyl)arsane
- Tris(3,3-dimethylbut-1-ynyl)stibane
Comparison: Tris(3,3-dimethylbut-1-ynyl)phosphane is unique due to its phosphorus center, which imparts distinct chemical properties compared to its nitrogen, arsenic, and antimony analogs. The phosphorus atom in this compound allows for the formation of stable coordination complexes and exhibits different reactivity patterns in chemical reactions.
Eigenschaften
CAS-Nummer |
22752-40-5 |
|---|---|
Molekularformel |
C18H27P |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
tris(3,3-dimethylbut-1-ynyl)phosphane |
InChI |
InChI=1S/C18H27P/c1-16(2,3)10-13-19(14-11-17(4,5)6)15-12-18(7,8)9/h1-9H3 |
InChI-Schlüssel |
FFUMQQZXVTXKEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CP(C#CC(C)(C)C)C#CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



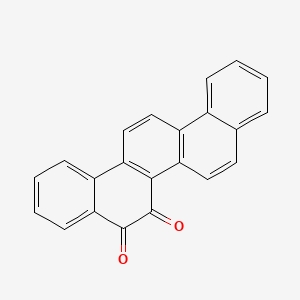

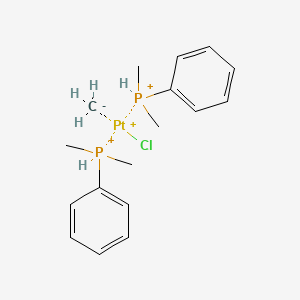
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
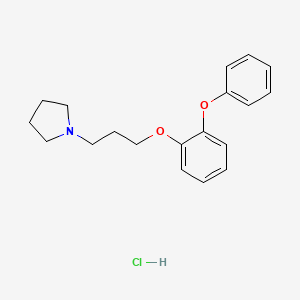
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
